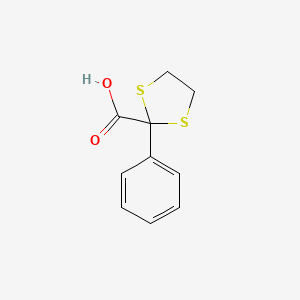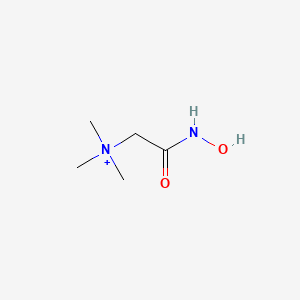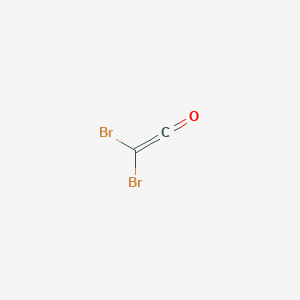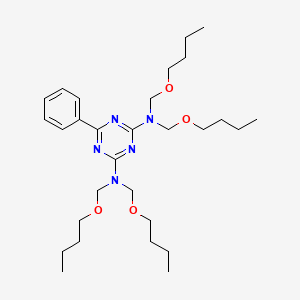
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the triazine ring with butoxymethyl groups. The phenyl group is introduced through a separate reaction step involving phenylation of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines. Substitution reactions can result in a wide range of substituted triazine derivatives.
科学的研究の応用
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- N~2~,N~2~,N~4~,N~4~-Tetrakis(2-methoxyethyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- N~2~,N~2~,N~4~,N~4~-Tetrakis(2-methoxyethyl)-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxymethyl groups enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential bioactivity. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
22411-29-6 |
|---|---|
分子式 |
C29H49N5O4 |
分子量 |
531.7 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N-tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H49N5O4/c1-5-9-18-35-22-33(23-36-19-10-6-2)28-30-27(26-16-14-13-15-17-26)31-29(32-28)34(24-37-20-11-7-3)25-38-21-12-8-4/h13-17H,5-12,18-25H2,1-4H3 |
InChIキー |
YIFPRVPZBUUKHB-UHFFFAOYSA-N |
正規SMILES |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)C2=CC=CC=C2)N(COCCCC)COCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


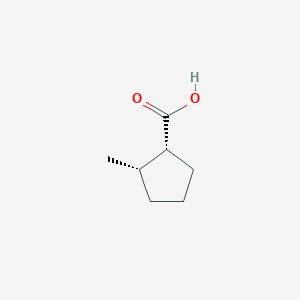
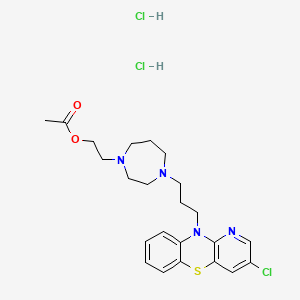
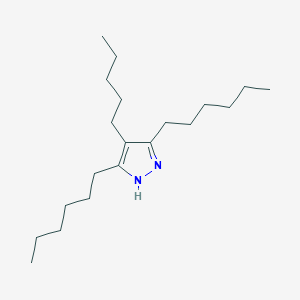
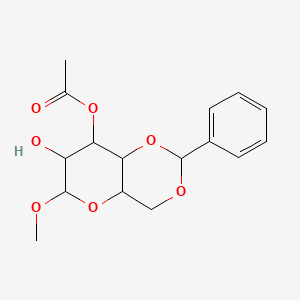
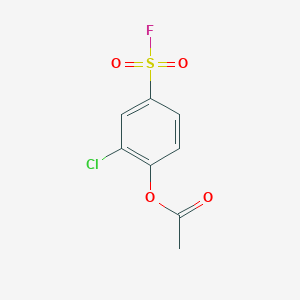

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
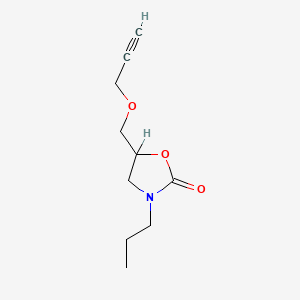
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

